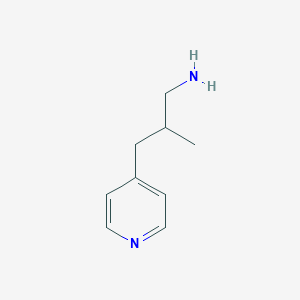
2-Methyl-3-(pyridin-4-yl)propan-1-amine
描述
2-Methyl-3-(pyridin-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22086 g/mol . . This compound is characterized by the presence of a pyridine ring attached to a propanamine chain with a beta-methyl group.
准备方法
The synthesis of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and reduced amine compounds.
科学研究应用
2-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
作用机制
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .
相似化合物的比较
2-Methyl-3-(pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:
4-Pyridinepropanamine: Lacks the beta-methyl group, which may affect its reactivity and biological activity.
2-Methyl-3-(pyridin-4-yl)propylamine: A structural isomer with different spatial arrangement, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
140693-19-2 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-methyl-3-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3 |
InChI 键 |
DOHBWNHTMAUNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=NC=C1)CN |
规范 SMILES |
CC(CC1=CC=NC=C1)CN |
同义词 |
4-Pyridinepropanamine,beta-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
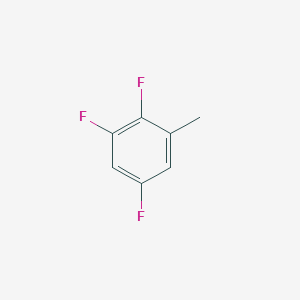

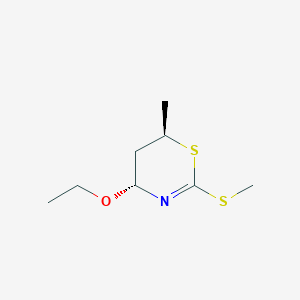
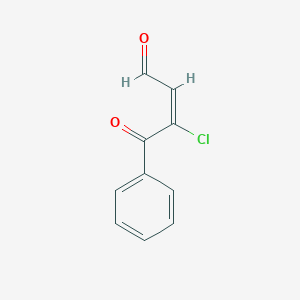

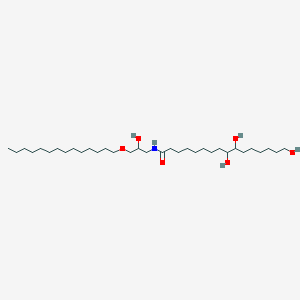
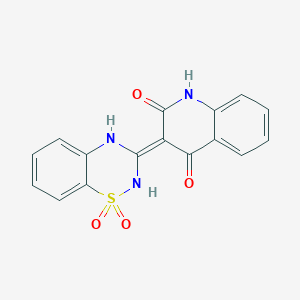

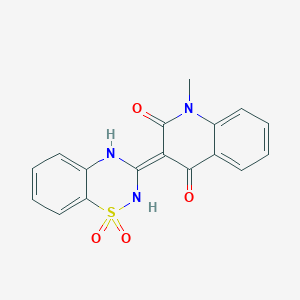
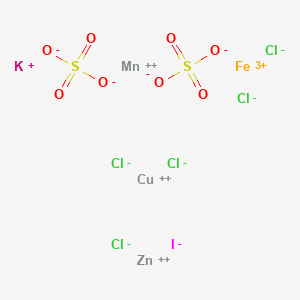
![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)
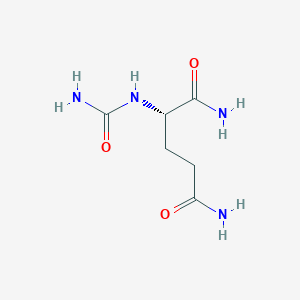
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
